2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a pyridin-3-yl substituent and a hydroxyl group on the β-carbon of the propanoic acid backbone. Its structural complexity suggests applications in medicinal chemistry, peptide synthesis, or as a precursor for enzyme inhibitors.
Properties
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSCHUZTRIEPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality early in the synthesis. A widely adopted method involves reacting the starting amino acid derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or N-methylmorpholine. For example:
- Procedure : S-isoserine (4.0 g, 0.038 mol) is dissolved in a dioxane:water (1:1) mixture, cooled to 0°C, and treated with Boc₂O (11.28 mL, 0.049 mol) and N-methylmorpholine (4.77 mL, 0.043 mol). The reaction proceeds overnight at room temperature, yielding N-Boc-3-amino-2-hydroxypropanoic acid with an 81.5% yield after acidification and extraction.
- Key Insight : The Boc group enhances stability during subsequent reactions, particularly in acidic or oxidative environments.
Hydroxylation and Final Deprotection
Hydroxylation is achieved through oxidation or direct synthesis of the hydroxypropanoic acid backbone. Acidic deprotection of the Boc group is performed using HCl or TFA:
- Conditions : Deprotection in 4M HCl/dioxane at 0°C for 1 hour, followed by neutralization with NaHCO₃.
Key Reaction Optimization Strategies
Solvent and Catalyst Selection
Temperature and Time Control
- Low-Temperature Activation : Reactions involving EDC/HONB are initiated at 0°C to minimize racemization.
- Room-Temperature Stirring : Post-activation coupling proceeds at 20–25°C for 6–18 hours to ensure completeness.
Industrial Production Methods
Scalable synthesis employs continuous flow reactors and automated systems:
- Flow Microreactors : Enhance mixing and heat transfer, achieving 80–90% yields for Boc protection steps.
- Purification : Centrifugal partition chromatography (CPC) replaces traditional column chromatography, reducing solvent waste.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different isomers, such as erythro and threo isomers.
Substitution: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of erythro and threo isomers.
Substitution: Formation of the free amine after Boc group removal.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an intermediate in the synthesis of various pharmaceuticals. The presence of the pyridine moiety enhances its biological activity, making it a candidate for drug development. For instance, derivatives of this compound have shown promise in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.
Peptide Synthesis
The tert-butoxycarbonyl group serves as a protecting group for amines during peptide synthesis. This application is crucial in the field of biochemistry where the selective protection and deprotection of functional groups are necessary for constructing complex peptides and proteins.
Organic Synthesis
This compound acts as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various reactions such as coupling reactions, nucleophilic substitutions, and cyclizations. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and compounds in materials science.
Analytical Chemistry
The compound can be utilized as a standard reference material in analytical chemistry. Its well-defined structure allows for the development of analytical methods such as chromatography and spectroscopy, facilitating the identification and quantification of similar compounds in complex mixtures.
Case Study 1: Synthesis of Pyridine Derivatives
In a study published by MDPI, researchers synthesized several pyridine derivatives using 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid as a key intermediate. The resulting compounds exhibited significant activity against specific cancer cell lines, highlighting the compound's potential in anticancer drug discovery .
Case Study 2: Peptide Development
A research article detailed the use of this compound in developing novel peptides that target neurotrophic factors. The incorporation of the tert-butoxycarbonyl group allowed for selective modifications at various stages of peptide synthesis, leading to improved stability and biological activity .
Case Study 3: Material Science Applications
Another study focused on using this compound as part of a polymer matrix to enhance mechanical properties. The integration of pyridine-containing compounds into polymers resulted in materials with improved thermal stability and mechanical strength, demonstrating its utility beyond traditional organic synthesis .
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with other molecules, facilitating the formation of desired products .
Comparison with Similar Compounds
3-[tert-Butoxycarbonyl]Amino]-2-Methylpropionic Acid
Key Differences :
- Substituents : Lacks the pyridin-3-yl and hydroxyl groups; instead, it has a methyl group on the β-carbon.
- Synthesis: Prepared via rhodium-catalyzed hydrogenation of BOC-protected cyanoesters, followed by alkaline hydrolysis (72% yield) .
- Chiral Resolution : Purified using (R)-(+)-α-methylbenzylamine to isolate the (R)-enantiomer (62.34% yield) .
- Applications: Simpler structure makes it a model for studying enantiomeric purity in Boc-protected amino acids.
Table 1: Physicochemical Comparison
| Property | Target Compound | 3-[Boc]Amino-2-Methylpropionic Acid |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₅ (estimated) | C₉H₁₅NO₄ |
| Functional Groups | Boc, Pyridin-3-yl, Hydroxyl | Boc, Methyl |
| Synthesis Yield | Not explicitly reported | 72% |
| Enantiomeric Purification | Not documented | Required (chiral resolution) |
3-Amino-3-(Pyridin-3-yl)Propanoic Acid
Key Differences :
- Protection : Lacks the Boc group and hydroxyl substituent.
- Reactivity: The free amino group increases nucleophilicity but reduces stability under acidic conditions .
- Applications: Likely used as a building block for metal-organic frameworks or bioactive molecules due to its unmodified amino group.
Table 2: Functional Group Impact
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| Target Compound | Boc, Pyridin-3-yl, Hydroxyl | Stable to nucleophiles, polar |
| 3-Amino-3-(Pyridin-3-yl)Propanoic Acid | Amino, Pyridin-3-yl | Prone to oxidation, basic pH use |
2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(3-Methyl-3H-Diazirin-3-yl)Propanoic Acid
Key Differences :
Table 3: Structural and Application Comparison
| Property | Target Compound | Diazirinyl Analog |
|---|---|---|
| Key Functional Group | Hydroxyl, Pyridine | Diazirinyl |
| Bioactivity | Potential kinase inhibition | Photoaffinity probes |
| Stability | Acid-labile (Boc cleavage) | Light-sensitive |
Peptide-Bound Analogs ()
A Boc-protected derivative, (2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-{...}pentanamido]-3-(pyridin-3-yl)propanoate, was synthesized as part of a peptide substrate for nitric oxide synthase (NOS).
Research Implications
The target compound’s unique combination of Boc protection, hydroxyl group, and pyridine ring positions it as a versatile intermediate for:
- Drug Discovery: Potential as a kinase inhibitor scaffold due to pyridine’s π-π stacking capability.
- Peptide Engineering : Hydroxyl group enables hydrogen bonding in peptide side chains.
- Material Science : Polar functional groups aid in crystallinity for coordination polymers.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, is a compound with potential therapeutic applications due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C13H18N2O4
- Molecular Weight : 282.29 g/mol
- CAS Number : 1822553-24-1
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It is hypothesized to function through the modulation of neurotransmitter systems and enzyme activities, particularly those involved in metabolic pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit inhibitory effects on specific enzymes. For instance, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is vital for DNA synthesis and repair .
Neurotransmitter Modulation
The pyridine ring structure may contribute to interactions with neurotransmitter receptors. Compounds with similar structures have been noted for their ability to modulate serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of related pyridine-based compounds, it was found that certain derivatives displayed significant cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases, leading to programmed cell death .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of pyridine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid?
- Methodology :
- Step 1 : Use a tert-butoxycarbonyl (Boc) protection strategy for the amino group to prevent unwanted side reactions during synthesis. This is analogous to procedures described for similar Boc-protected amino acids .
- Step 2 : Introduce the pyridin-3-yl group via nucleophilic substitution or coupling reactions. Ensure anhydrous conditions to avoid hydrolysis of intermediates.
- Step 3 : Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and characterize via H NMR and LC/MS for structural confirmation .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | Calculated |
| Molecular Weight | 309.32 g/mol | Calculated |
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if dust is generated .
- Storage : Keep in a tightly sealed container under inert gas (N or Ar) at –20°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm stereochemistry and hydroxyl group presence using H and C NMR. For example, the pyridin-3-yl protons typically resonate at δ 7.2–8.5 ppm .
- Mass Spectrometry : Use LC/MS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 310).
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis?
- Troubleshooting :
- Contradictory NMR Peaks : Repeat the reaction under strictly anhydrous conditions to rule out hydrolysis byproducts. Compare results with literature values for Boc-protected analogs .
- Unexpected LC/MS Peaks : Perform high-resolution MS (HRMS) to distinguish between isobaric species. Use preparative HPLC to isolate impurities and analyze them via H NMR .
Q. What strategies optimize the enantiomeric purity of this compound?
- Methodology :
- Use chiral catalysts (e.g., Cinchona alkaloids) during asymmetric synthesis of the hydroxy group.
- Employ chiral stationary phases (CSPs) in HPLC for enantiomer separation. For example, a Chiralpak® IA column with hexane/isopropanol (90:10) can achieve baseline resolution .
- Validation : Measure optical rotation and compare with reported values for enantiopure standards.
Q. How does the compound’s stability vary under different pH conditions?
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Key Finding : The Boc group is labile under acidic conditions (pH < 3), leading to deprotection. Neutral or slightly basic conditions (pH 7–9) enhance stability .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Hypothesis Testing :
- Test 1 : Perform solubility assays in DMSO, methanol, and chloroform. Record saturation points gravimetrically.
- Test 2 : Analyze crystal structure via X-ray diffraction to identify hydrogen-bonding networks that may limit solubility in nonpolar solvents.
- Resolution : The compound’s hydroxyl and pyridinyl groups enhance polarity, favoring solubility in DMSO (>50 mg/mL) but limiting it in chloroform (<5 mg/mL) .
Stability and Reactivity
Q. What are the decomposition pathways under thermal stress?
- Thermogravimetric Analysis (TGA) :
- Heat the compound from 25°C to 300°C at 10°C/min. Observe mass loss events:
- ~150°C: Loss of Boc group (theoretical mass loss: 23%).
-
200°C: Pyrolysis of the pyridine ring .
Ecological and Toxicological Considerations
Q. What precautions mitigate environmental risks during disposal?
- Guidelines :
- Neutralize waste with calcium carbonate before disposal. Avoid release into waterways due to potential aquatic toxicity (data pending) .
- Incinerate in a certified facility with afterburners and scrubbers to minimize toxic fumes (e.g., NO, CO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
